molecular formula C26H32N2O2 B11342266 3,5,6-trimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

3,5,6-trimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11342266
M. Wt: 404.5 g/mol
InChI Key: PMAOXIVHMLWQON-UHFFFAOYSA-N
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Description

3,5,6-trimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran carboxamides This compound is characterized by its unique structure, which includes a benzofuran ring, multiple methyl groups, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-trimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,5,6-trimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3,5,6-trimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5,6-trimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5,6-trimethyl-1-benzofuran-2-carboxamide
  • N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide
  • 3,5,6-trimethyl-N-[2-(4-methylphenyl)ethyl]-1-benzofuran-2-carboxamide

Uniqueness

3,5,6-trimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H32N2O2

Molecular Weight

404.5 g/mol

IUPAC Name

3,5,6-trimethyl-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H32N2O2/c1-17-8-10-21(11-9-17)23(28-12-6-5-7-13-28)16-27-26(29)25-20(4)22-14-18(2)19(3)15-24(22)30-25/h8-11,14-15,23H,5-7,12-13,16H2,1-4H3,(H,27,29)

InChI Key

PMAOXIVHMLWQON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=C(C3=C(O2)C=C(C(=C3)C)C)C)N4CCCCC4

Origin of Product

United States

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